3-(6-Methyl-1,3-benzoxazol-2-yl)aniline
Overview
Description
3-(6-Methyl-1,3-benzoxazol-2-yl)aniline is a chemical compound with the molecular formula C15H14N2O. It is a derivative of benzoxazole, a bicyclic compound that contains both benzene and oxazole rings. Benzoxazole derivatives are known for their wide range of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties .
Mechanism of Action
Target of Action
This compound is part of a collection of rare and unique chemicals provided for early discovery researchers
Mode of Action
It’s worth noting that benzoxazole derivatives have been found to exhibit various biological activities, which might suggest a broad spectrum of interactions with different targets .
Biochemical Pathways
Benzoxazole derivatives have been observed to influence a variety of biological processes, indicating that they may interact with multiple pathways .
Result of Action
As a benzoxazole derivative, it may have diverse biological activities, but specific effects would depend on its exact mode of action .
Preparation Methods
The synthesis of 3-(6-Methyl-1,3-benzoxazol-2-yl)aniline typically involves the reaction of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts. Common catalysts used in these reactions include nanocatalysts, metal catalysts, and ionic liquid catalysts . The reaction conditions can vary, but they often involve heating the reactants in a suitable solvent, such as toluene, at elevated temperatures (e.g., 110°C) for several hours to achieve high yields .
Chemical Reactions Analysis
3-(6-Methyl-1,3-benzoxazol-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by agents like FeCl3, leading to the formation of oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzoxazole ring are replaced by other groups.
Scientific Research Applications
3-(6-Methyl-1,3-benzoxazol-2-yl)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Industry: The compound is used in the development of new materials with specific pharmacological activities.
Comparison with Similar Compounds
3-(6-Methyl-1,3-benzoxazol-2-yl)aniline can be compared with other benzoxazole derivatives, such as:
2-Methyl-3-(6-methyl-1,3-benzoxazol-2-yl)aniline: Similar in structure but with different substituents, leading to variations in pharmacological activity.
4-Chloro-3-(6-methyl-1,3-benzoxazol-2-yl)aniline: Contains a chlorine atom, which can enhance its antimicrobial properties.
1-Benzoxazolyl-o-carboranes: These compounds are synthesized using similar methods and have shown potential in various biological applications.
Properties
IUPAC Name |
3-(6-methyl-1,3-benzoxazol-2-yl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c1-9-5-6-12-13(7-9)17-14(16-12)10-3-2-4-11(15)8-10/h2-8H,15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTJYRJYREVBTAR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(O2)C3=CC(=CC=C3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
292644-37-2 | |
Record name | 3-(6-METHYL-1,3-BENZOXAZOL-2-YL)PHENYLAMINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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